molecular formula C7H11NO3 B1294038 1-Methyl-6-oxopiperidine-3-carboxylic acid CAS No. 22540-51-8

1-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B1294038
CAS RN: 22540-51-8
M. Wt: 157.17 g/mol
InChI Key: FMLCUICPLLRLEU-UHFFFAOYSA-N
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Description

1-Methyl-6-oxopiperidine-3-carboxylic acid is a compound that can be related to various piperidine derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. Although the provided papers do not directly discuss 1-Methyl-6-oxopiperidine-3-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and reactivity, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives is well-documented in the provided papers. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared using a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Another paper describes the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in the synthesis of a protein tyrosine kinase inhibitor, through a series of steps starting from 4-methylpyridinium . These methods could potentially be adapted for the synthesis of 1-Methyl-6-oxopiperidine-3-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can exhibit keto-enol tautomerism and configurational isomerism, as observed in the study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms . The stereochemistry of these compounds was determined using NMR data, which is a crucial technique for analyzing the molecular structure of such compounds. This information is relevant for understanding the structural aspects of 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be quite varied. For example, the desymmetrization of a piperidine derivative was achieved using iodocarbamation, allowing for monofunctionalizations of the resulting oxazolidinone . Additionally, the synthesis of 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives involved Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . These reactions highlight the potential transformations that could be applied to 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are not directly discussed in the provided papers. However, the synthesis and structural studies imply that these compounds can exhibit different physical states and reactivities depending on their substitution patterns and stereochemistry. For instance, the presence of different substituents can influence the acidity, basicity, and solubility of these compounds, which in turn affects their potential as pharmaceutical agents . These properties would be important to consider when studying 1-Methyl-6-oxopiperidine-3-carboxylic acid.

Scientific Research Applications

Penicillin Biosynthesis

1-Methyl-6-oxopiperidine-3-carboxylic acid, a cyclic α-aminoadipic acid derivative, has been identified in the fermentation process of Penicillium chrysogenum PQ-96, which is involved in penicillin G biosynthesis. This compound accumulates in concentrations ranging from 0.36 mg/ml to 2.41 mg/ml during the biosynthesis process of penicillin G (Kurz↦kowski et al., 1990). Furthermore, it has been found to reverse the l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96, suggesting a potential regulatory role in antibiotic synthesis (Kurz↦kowski et al., 1990).

Synthesis of Bioactive Compounds

The compound plays a role in the synthesis of certain bioactive molecules. One example is the synthesis and stereochemistry studies of 3-Azabicyclo[3.3.1]nonane derivatives, where methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates react with various compounds to form substituted products (Vafina et al., 2003). Additionally, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been synthesized, which serves as a chiral building block for the synthesis of piperidine-related alkaloids (Takahata et al., 2006).

Enantioselective Synthesis

This compound has also been involved in enantioselective synthesis processes. For example, an asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate was investigated, leading to the synthesis of chiral 3-benzylpiperidine derivatives (Wang et al., 2018). This demonstrates its utility in the production of biologically active compounds with specific chiral configurations.

Safety And Hazards

“1-Methyl-6-oxopiperidine-3-carboxylic acid” is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

1-methyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLCUICPLLRLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649467
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxopiperidine-3-carboxylic acid

CAS RN

22540-51-8
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22540-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-6-oxopiperidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RW Hartmann, M Reichert, S Göhring - European journal of medicinal …, 1994 - Elsevier
In search for nonsteroidal inhibitors of 5α-reductase for the treatment of benign prostatic hyperplasia (BPH) and possibly prostate cancer, substrate mimicks were synthesized …
Number of citations: 39 www.sciencedirect.com
F Rianjongdee, SJ Atkinson, CW Chung… - Journal of Medicinal …, 2021 - ACS Publications
Second-generation bromodomain and extra terminal (BET) inhibitors, which selectively target one of the two bromodomains in the BET proteins, have begun to emerge in the literature. …
Number of citations: 20 pubs.acs.org

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